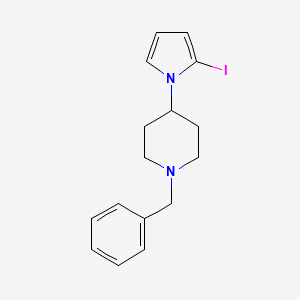
1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a useful research compound. Its molecular formula is C16H19IN2 and its molecular weight is 366.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Benzyl-4-(2-iodo-1H-pyrrol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of cholinergic signaling. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a benzyl group and an iodinated pyrrole moiety. The presence of iodine enhances the lipophilicity of the molecule, which may influence its pharmacokinetic properties and biological interactions.
Muscarinic Receptor Antagonism
Research indicates that this compound acts as an antagonist at muscarinic receptors, particularly the M4 subtype. This activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease by modulating cholinergic signaling pathways . The compound's ability to inhibit acetylcholinesterase (AChE) has also been observed, leading to increased levels of acetylcholine in the brain, which may improve cognitive function .
Structure-Activity Relationships (SAR)
A detailed SAR study has shown that modifications to the piperidine and pyrrole moieties can significantly affect biological activity. For instance, the introduction of halogen substituents has been linked to enhanced antibacterial and antifungal properties in related compounds . The following table summarizes key findings from SAR studies related to piperidine derivatives:
| Compound Name | Structural Features | Biological Activity | Notes |
|---|---|---|---|
| 1-Benzylpiperidine | Piperidine ring with benzyl substitution | Analgesic effects | Lacks pyrrolidine moiety |
| 4-Pyrrolidinopiperidine | Piperidine with pyrrolidine substitution | CNS effects | Similar activity profile |
| 1-Benzyl-4-(2-phthalimidoethyl)piperidine | Phthalimidoethyl group | AChE inhibition | Different functional group impacts |
| This compound | Iodinated pyrrolidine moiety | Muscarinic receptor antagonist | Enhanced lipophilicity |
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, highlighting their potential applications:
- Cognitive Enhancement : A study demonstrated that derivatives of piperidine compounds, including those similar to this compound, showed significant AChE inhibition, which is crucial for cognitive enhancement in Alzheimer's models .
- Antimicrobial Activity : In vitro tests indicated that related pyrrolidine derivatives exhibited potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that structural modifications can enhance antimicrobial efficacy.
- Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may offer neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases .
Propiedades
IUPAC Name |
1-benzyl-4-(2-iodopyrrol-1-yl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IN2/c17-16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMIVAWAFVXKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CC=C2I)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














